Glyceryl monolinoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery Systems:

Monolinolein, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), serves as a valuable component in designing drug delivery systems. Its ability to self-assemble into various nanostructures, such as micelles and liposomes, allows for the encapsulation and controlled release of therapeutic agents. This approach enhances drug solubility, stability, and targeting efficiency, leading to improved therapeutic outcomes. [Source: National Institutes of Health (NIH) - ]

Membrane Biophysics:

Monolinolein serves as a model system for studying biological membranes, which are crucial for cellular function. Its simple structure, mimicking the fatty acid component of natural phospholipids found in membranes, allows researchers to investigate membrane dynamics, phase transitions, and interactions with various biomolecules. This knowledge contributes to a deeper understanding of cellular processes and the development of new drugs targeting membrane-associated diseases. [Source: Journal of the American Chemical Society - ]

Food Science and Nutrition Research:

Monolinolein, being a naturally occurring fatty acid, plays a role in studies related to fat digestion, absorption, and metabolism. Researchers investigate its interactions with digestive enzymes and intestinal cells to understand nutrient uptake and potential health benefits. Additionally, monolinolein's potential role in regulating blood sugar levels and inflammation is being explored, contributing to the development of functional foods and dietary strategies for promoting health. [Source: The American Journal of Clinical Nutrition - ]

Material Science and Nanotechnology:

Monolinolein's self-assembly properties and diverse functionalities make it a promising material for nanotechnology applications. Researchers are exploring its use in developing biocompatible and biodegradable materials for drug delivery, tissue engineering, and biosensors. Additionally, its potential applications in areas like self-healing materials and functional coatings are being investigated. [Source: Royal Society of Chemistry - ]

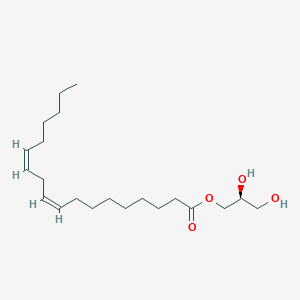

Glyceryl monolinoleate, also known as 1-monolinolein, is a monoglyceride derived from linoleic acid and glycerol. Its chemical formula is , and it features an octadecadienoyl (linoleoyl) acyl group attached to the glycerol backbone. This compound is characterized by its amphiphilic nature, which allows it to function effectively as a surfactant and emulsifier in various applications, including food and pharmaceuticals .

In biological systems, monolinolein acts as an intermediate molecule in fat metabolism. Lipase enzymes break down triglycerides (fats) into monolinolein and other fatty acids, which are then absorbed by the intestines. Monolinolein may also play a role in cellular signaling pathways, although the exact mechanisms are still under investigation.

While monolinolein is generally considered safe, concentrated forms used in research settings may require appropriate handling procedures due to their organic solvent properties.

Note

Specific safety information is not provided here due to potential misuse. Always refer to Safety Data Sheets (SDS) for detailed handling procedures.

- Esterification: The formation of glyceryl monolinoleate occurs through the esterification of glycerol with linoleic acid, resulting in the release of water as a byproduct.

- Hydrolysis: In aqueous environments, glyceryl monolinoleate can be hydrolyzed back into glycerol and linoleic acid, particularly under acidic or basic conditions.

- Transesterification: This reaction involves exchanging the acyl group of glyceryl monolinoleate with another fatty acid, which can modify its properties for specific applications .

Glyceryl monolinoleate exhibits various biological activities:

- Antiviral Properties: It has been noted for its role as an antiviral agent, potentially inhibiting the replication of certain viruses .

- Emulsifying Agent: The compound acts as an emulsifier, stabilizing mixtures of oil and water, which is crucial in food and cosmetic formulations.

- Nutritional Benefits: As a component of dietary fats, glyceryl monolinoleate may contribute to essential fatty acid intake, particularly linoleic acid, which is vital for maintaining health .

The synthesis of glyceryl monolinoleate typically involves:

- Esterification Process: This method combines glycerol and linoleic acid in the presence of a catalyst (usually an acid catalyst) to produce the monoglyceride. The reaction conditions often include elevated temperatures to facilitate the reaction .

- Alternative Methods: Recent advancements have introduced methods such as enzymatic synthesis or using solid catalysts to improve yield and reduce byproducts. These methods are often more environmentally friendly compared to traditional chemical synthesis .

Glyceryl monolinoleate finds applications across various industries:

- Food Industry: Used as an emulsifier in food products, enhancing texture and stability.

- Pharmaceuticals: Functions as a surfactant in drug formulations, improving solubility and bioavailability.

- Cosmetics: Employed in creams and lotions for its emulsifying properties, helping to stabilize formulations .

Research on glyceryl monolinoleate has revealed insights into its interactions with other compounds:

- Self-Assembly Behavior: Studies have shown that glyceryl monolinoleate can form complex structures in solution, influencing its effectiveness as a drug delivery system.

- Frictional Properties: Investigations into its frictional properties have indicated that the degradation products from glyceryl monolinoleate can alter its structural characteristics, impacting its performance in various applications .

Glyceryl monolinoleate belongs to a broader class of glycerides. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Glyceryl Monooleate | Derived from oleic acid; widely used as a surfactant. | |

| Glyceryl Monostearate | Derived from stearic acid; known for stabilizing emulsions. | |

| Glyceryl Monopalmitate | Derived from palmitic acid; commonly used in cosmetics. |

Glyceryl monolinoleate is unique due to its specific acyl group derived from linoleic acid, which imparts distinct properties that differ from those of other common monoglycerides. Its dual functionality as both an emulsifier and potential antiviral agent highlights its versatility in applications compared to other similar compounds.

Molecular Composition

Glyceryl monolinoleate (CAS#: 26545-74-4) is a 1-monoglyceride with a molecular formula of C21H38O4 and a molecular weight of 354.5. Structurally, it consists of a glycerol backbone with a linoleic acid esterified at the primary hydroxyl position. The compound belongs to the class of organic compounds known as lineolic acids and derivatives. In its commercial form, it typically exists as a mixture of monoglycerides, predominantly glyceryl monooleate and glyceryl monolinoleate, along with varying quantities of diglycerides and triglycerides.

Physical and Chemical Characteristics

Glyceryl monolinoleate appears as a slightly yellow liquid at room temperature, with a purity of typically 98% minimum in commercial preparations. The compound exhibits specific physical properties that make it valuable for various applications:

Biological and Functional Properties

Glyceryl monolinoleate serves as a plant metabolite and has demonstrated notable antiviral properties. Specifically, it has been reported to inactivate or inhibit the African Swine Fever virus, indicating potential applications in veterinary medicine and disease control. The compound's amphiphilic nature, combining hydrophilic and lipophilic regions, makes it an excellent emulsifier in various applications.

Lyotropic Liquid Crystal Nanostructures for Controlled Release

GML's capacity to form lyotropic liquid crystals (LLCs) stems from its amphiphilic structure, which enables spontaneous self-assembly into non-lamellar phases when hydrated. These nanostructures—particularly the bicontinuous cubic and inverse hexagonal phases—provide sustained drug release through their tortuous aqueous and lipid channels [1] [2]. In vitro studies using analogous monoglycerides demonstrate that the cubic phase exhibits superior mucoadhesion compared to lamellar or micellar systems, with work-of-adhesion values ranging from 0.007 to 0.048 mJ/cm² on intestinal mucosa [1].

The liquid crystalline matrix acts as a molecular sponge, incorporating both hydrophilic and lipophilic drugs. For instance, cubic phases derived from glyceryl monooleate (GMO)—a structural analog of GML—show <3% drug release over 10 hours in simulated vaginal fluid, attributed to the slow erosion of the cubic matrix [2]. Rheological analyses reveal that these systems maintain structural integrity under physiological shear rates (10 s⁻¹), with storage modulus (G') values exceeding loss modulus (G'') by 2–3 orders of magnitude, confirming their gel-like behavior [2].

Table 1: Key Properties of GML-Based Lyotropic Liquid Crystals

| Property | Value/Range | Measurement Technique | Source |

|---|---|---|---|

| Mucoadhesive work | 0.007–0.048 mJ/cm² | Tensiometric flushing test | [1] |

| Matrix erosion rate | 1.2–2.8 μg/cm²/h | Mass loss in SVF | [2] |

| Storage modulus (G') | 10²–10³ Pa | Oscillatory rheology | [2] |

Cubic Phase Nanoparticles for Hydrophobic Drug Encapsulation

GML's phase behavior enables the fabrication of cubosomes—nanoparticulate dispersions of the bulk cubic phase—with exceptional drug-loading capacities for hydrophobic compounds. These nanoparticles (100–150 nm diameter) are typically stabilized by poloxamer surfactants, achieving >98% entrapment efficiency for lipophilic drugs like simvastatin [6]. Cryo-TEM studies confirm the preservation of the cubic phase's internal nanostructure (Q²²⁰ space group) during high-pressure homogenization, with lattice parameters of 12–15 nm [3] [6].

The tortuous lipid bilayers in cubosomes delay drug diffusion, yielding sustained release profiles. Pharmacokinetic studies in beagle dogs show that GMO/poloxamer cubosomes increase simvastatin's oral bioavailability by 241% compared to crystalline drug, attributed to lipid-mediated absorption enhancement rather than dissolution improvement [6]. This aligns with the Higuchi diffusion model (R² = 0.9859), where drug release is governed by matrix erosion and partitioning into the aqueous phase [6].

pH-Responsive Drug Carriers with Tunable Release Profiles

GML's carboxylic acid group enables pH-dependent phase transitions, making it ideal for tumor-targeted delivery. At acidic pH (2.0–4.5), GML forms inverse hexagonal (H₂) or bicontinuous cubic (Q²²⁰) phases, which transition to vesicles at neutral pH (4.5–7.4) [4]. This behavior is exploited in 2-hydroxyoleic acid (2OHOA)/GML nanosystems, where deprotonation at tumor pH triggers nanostructural reorganization from hexosomes to cubosomes, enhancing drug retention in cancerous tissues [4].

In situ gelling systems combine GML with chitosan to create pH-responsive hydrogels. At physiological pH (7.4), these formulations exhibit viscosities >10³ mPa·s, ensuring localized retention, while acidic tumor microenvironments (pH 6.5–6.8) trigger hydrogel dissolution and drug release [8]. ζ-potential measurements confirm charge reversal from −35 mV (neutral pH) to +15 mV (acidic pH), driven by GML's protonation state [4] [8].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

2277-28-3